Phthalic-13C6 anhydride

Isotope Dilution Mass Spectrometry (IDMS) Stable Isotope-Labeled Internal Standard Mass Spectrometry

Phthalic-13C6 anhydride (CAS 1173019-01-6) is a stable isotope-labeled analog of phthalic anhydride, wherein all six carbon atoms of the benzene ring are uniformly replaced with the carbon-13 isotope. This isotopic substitution results in a molecular mass shift of +6 Da (M+6) and a monoisotopic mass of 154.036173 Da, while largely preserving the chemical and physical properties of the unlabeled compound, such as a boiling point of 284 °C and a melting point of 131-134 °C.

Molecular Formula C8H4O3
Molecular Weight 154.07 g/mol
Cat. No. B12056685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalic-13C6 anhydride
Molecular FormulaC8H4O3
Molecular Weight154.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2=O
InChIInChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyLGRFSURHDFAFJT-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalic-13C6 Anhydride: Specifications, CAS 1173019-01-6, and Stable Isotope-Labeled Properties for Precise Analytical Quantification


Phthalic-13C6 anhydride (CAS 1173019-01-6) is a stable isotope-labeled analog of phthalic anhydride, wherein all six carbon atoms of the benzene ring are uniformly replaced with the carbon-13 isotope . This isotopic substitution results in a molecular mass shift of +6 Da (M+6) and a monoisotopic mass of 154.036173 Da, while largely preserving the chemical and physical properties of the unlabeled compound, such as a boiling point of 284 °C and a melting point of 131-134 °C [1]. It is supplied at a high isotopic purity of 99 atom % 13C, making it a definitive internal standard for mass spectrometry-based quantification .

Why Unlabeled Phthalic Anhydride or Other Isotopologues Cannot Substitute for Phthalic-13C6 Anhydride in Quantitative MS Workflows


In quantitative analytical workflows like Isotope Dilution Mass Spectrometry (IDMS) or metabolic tracing, using unlabeled phthalic anhydride introduces uncontrolled variability from ionization suppression, matrix effects, and sample preparation losses [1]. Furthermore, substituting Phthalic-13C6 anhydride with other labeled analogs (e.g., Phthalic-13C, or D4) is inadequate because these compounds do not provide the full +6 Da mass shift or the uniform, high isotopic purity of 99 atom % 13C required for achieving the highest levels of precision, accuracy, and freedom from spectral overlap with naturally occurring isotopomers . This difference directly impacts the quantifiable performance metrics of the analytical method, as detailed below.

Phthalic-13C6 Anhydride: A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Isotopic Purity and Uniform 13C6 Labeling for Definitive Mass Spectrometric Identification

Phthalic-13C6 anhydride is specified at an isotopic purity of 99 atom % 13C . This full labeling results in a defined mass shift of M+6 relative to the unlabeled compound (M), enabling its distinct detection and quantification in complex matrices without interference from the naturally abundant 13C isotopomers (approx. 1.1% per carbon) of the unlabeled analyte . In contrast, a partially labeled analog, such as Phthalic Anhydride-13C (single atom label), provides only an M+1 mass shift, which can suffer from significant spectral overlap with the M+1 natural abundance peak of the unlabeled analyte, compromising detection specificity and quantification accuracy at low concentrations.

Isotope Dilution Mass Spectrometry (IDMS) Stable Isotope-Labeled Internal Standard Mass Spectrometry

Enhanced NMR Sensitivity and Signal-to-Noise Ratio for Carbon Tracing

Natural abundance 13C NMR is inherently insensitive, as the NMR-active 13C isotope constitutes only 1.1% of all carbon atoms. The uniform 13C6 labeling of Phthalic-13C6 anhydride at 99 atom % 13C effectively increases the concentration of NMR-active nuclei for the labeled carbons by approximately 90-fold compared to its unlabeled counterpart at natural abundance . This significant enrichment dramatically enhances signal-to-noise ratio (S/N) per unit time, allowing for the detection of low-concentration metabolites or reaction intermediates that would be below the limit of detection with unlabeled material.

NMR Spectroscopy Metabolic Tracing Reaction Mechanism Elucidation

Quantifiable Accuracy and Precision Gains as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

The use of 13C-labeled internal standards in IDMS is a gold-standard approach for correcting matrix effects and recovery losses, leading to highly accurate and precise quantification. Methods employing isotope-labeled phthalate internal standards (e.g., 13C4 or 13C6 labeled) have been validated to achieve calibration curve linearities with correlation coefficients (r) > 0.99976 over a concentration range of 0.2–200.0 μg/L and method recoveries ranging from 93.7% to 110.3% with relative standard deviations (RSD) below 10% [1][2]. While these metrics are class-level for 13C-labeled phthalates, Phthalic-13C6 anhydride serves as the ideal precursor for synthesizing these internal standards or can be used directly as a derivatization reagent.

Isotope Dilution Mass Spectrometry (IDMS) Method Validation Analytical Chemistry

Negligible Carbon-13 Kinetic Isotope Effect (KIE) for Reaction Mechanism Studies

For reaction mechanism studies, the carbon-13 kinetic isotope effect (KIE) for the hydrolysis of a related compound, Phthalic Anhydride-13C, has been measured at 1.045 ± 0.003 . This indicates a small but measurable rate difference. By inference, the uniform 13C6 labeling of Phthalic-13C6 anhydride is also expected to introduce a minimal KIE, preserving near-native reaction kinetics while providing the mass and NMR labels necessary for precise mechanistic tracing. This is a key advantage over deuterium (D)-labeled analogs, which can exhibit KIEs of up to 30% or more in proton-transfer steps, potentially altering the reaction pathway being studied .

Reaction Kinetics Kinetic Isotope Effect Hydrolysis

Procurement-Guided Application Scenarios for Phthalic-13C6 Anhydride in Quantitative and Mechanistic Research


Absolute Quantification of Phthalate Metabolites in Complex Biological Matrices via ID-LC-MS/MS

Phthalic-13C6 anhydride is the optimal starting material for synthesizing 13C6-labeled phthalate monoester and diester internal standards. These standards are essential for accurate ID-LC-MS/MS quantification of phthalate exposure biomarkers in human urine, serum, or tissues, where they correct for matrix effects and ensure method accuracy and precision as demonstrated by the high linearity (r > 0.99976) and recovery (93.7–110.3%) achieved with analogous labeled standards [1][2].

High-Sensitivity 13C NMR Tracing of Metabolic Pathways and Polymer Degradation

The 99 atom % 13C enrichment of Phthalic-13C6 anhydride provides a ~90-fold enhancement in NMR sensitivity, enabling detailed carbon tracing studies in metabolomics, microbial degradation of environmental pollutants, and the investigation of polymer breakdown pathways. This high isotopic purity is critical for detecting and quantifying low-abundance intermediates and metabolites that would be invisible using unlabeled material .

Elucidation of Reaction Mechanisms via Heavy-Atom Isotope Effects with Minimal Perturbation

For chemists investigating the hydrolysis or other transformations of phthalic anhydride, the use of Phthalic-13C6 anhydride introduces a minimal kinetic isotope effect (KIE of approx. 1.045 for 13C) . This allows for the use of heavy-atom isotope effects as a mechanistic probe without the significant rate alterations (>30%) that can be caused by deuterium labeling, thereby providing a more faithful representation of the true reaction pathway.

Precursor for High-Purity 13C6-Labeled Polymers and Plasticizers for Material Science Tracing

Phthalic-13C6 anhydride serves as a high-fidelity monomer for the synthesis of 13C-labeled polymers (e.g., polyesters, alkyd resins) and plasticizers. The uniform 13C6 label and M+6 mass shift enable unambiguous tracking of the material's fate, distribution, and degradation products in complex environmental or industrial matrices using both MS and NMR, providing data that cannot be obtained with unlabeled or deuterated analogs [2].

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